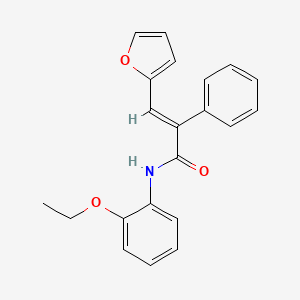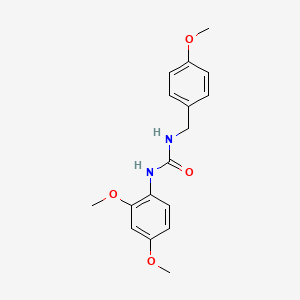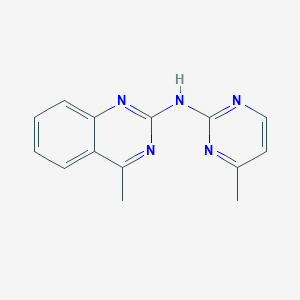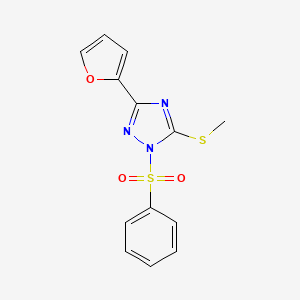![molecular formula C21H25N3 B5832350 3-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5832350.png)
3-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
3-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. The compound has been shown to inhibit glycogen synthase kinase-3 (3-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole), a key enzyme involved in the regulation of various cellular processes such as cell proliferation, apoptosis, and differentiation. Inhibition of 3-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole has been implicated in the treatment of several diseases, and 3-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole is a promising candidate for further research in this area.
Mecanismo De Acción
The mechanism of action of 3-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole involves the inhibition of 3-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole, which leads to the activation of various signaling pathways involved in cell survival and proliferation. The compound also has an effect on the Wnt/β-catenin signaling pathway, which plays a critical role in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole have been extensively studied in vitro and in vivo. The compound has been shown to have anti-inflammatory and neuroprotective effects, as well as the ability to induce cell cycle arrest and apoptosis in cancer cells. In addition, 3-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole is its specificity for 3-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole, which makes it a valuable tool for studying the role of 3-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole in various cellular processes. However, the compound has some limitations in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research of 3-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole. One possible direction is the development of more potent and selective 3-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole inhibitors based on the structure of 3-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole. Another direction is the investigation of the compound's potential therapeutic applications in other diseases such as diabetes and inflammatory disorders. Additionally, further studies are needed to elucidate the precise mechanisms underlying the compound's effects on cellular processes and signaling pathways.
Métodos De Síntesis
The synthesis method of 3-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole involves the reaction between 3-bromo-1H-indole and N-(3-methylbenzyl)piperazine in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain the final compound.
Propiedades
IUPAC Name |
3-[[4-[(3-methylphenyl)methyl]piperazin-1-yl]methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3/c1-17-5-4-6-18(13-17)15-23-9-11-24(12-10-23)16-19-14-22-21-8-3-2-7-20(19)21/h2-8,13-14,22H,9-12,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBQRYSQUHCGHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5832271.png)

![3-phenyl-N-[2-(phenylthio)phenyl]propanamide](/img/structure/B5832294.png)
![7-(difluoromethyl)-N-(2,4-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5832302.png)
![ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5832303.png)

![1-(3-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5832325.png)

![2-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B5832334.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-2,3-dihydro-7H-[1,4]dioxino[2,3-h]chromen-7-one](/img/structure/B5832345.png)


![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5832383.png)
